Mu-Opioid Receptor Inactivity: >10-Fold Selectivity Window Over Active 4-Phenylpiperidine Metabolites
In a direct comparative study evaluating piperidine fragments as potential metabolites of alpha-1a adrenoceptor antagonists, 4-methyl-4-phenylpiperidine was found to be essentially inactive at the mu-opioid receptor, with an IC50 > 30 µM. This contrasts sharply with the 3 µM IC50 observed for 4-methoxycarbonyl-4-phenylpiperidine (compound 3), a closely related 4-phenylpiperidine derivative that retains significant mu-opioid agonist activity [1]. The >10-fold difference in IC50 values demonstrates that the 4-methyl substitution effectively abrogates mu-opioid receptor engagement, a property that is not shared by the 4-methoxycarbonyl analog or by many other 4-phenylpiperidine derivatives that typically exhibit sub-micromolar affinity for mu-opioid receptors [1][2].
| Evidence Dimension | Mu-opioid receptor inhibition (IC50) |
|---|---|
| Target Compound Data | >30 µM (essentially inactive) |
| Comparator Or Baseline | 4-Methoxycarbonyl-4-phenylpiperidine (IC50 = 3 µM) |
| Quantified Difference | >10-fold lower activity (inactive vs. active) |
| Conditions | In vitro mu-opioid receptor binding assay; recombinant human receptors |
Why This Matters
This data is critical for researchers designing alpha-1a antagonists or any CNS-active agents where mu-opioid off-target activity must be avoided; 4-methyl-4-phenylpiperidine offers a structurally similar but pharmacologically silent alternative to 4-phenylpiperidine-derived metabolites.
- [1] Dhar TG, Nagarathnam D, Marzabadi MR, Lagu B, Wong WC, Chiu G, et al. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. J Med Chem. 1999;42(23):4778-93. View Source
- [2] Zimmerman DM, Leander JD, Cantrell BE, Reel JK, Snoddy J, Mendelsohn LG, et al. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. J Med Chem. 1993;36(20):2833-41. View Source
